molecular formula C13H22ClN5 B2466593 N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride CAS No. 1353953-44-2

N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride

Cat. No. B2466593
CAS RN: 1353953-44-2
M. Wt: 283.8
InChI Key: XWOUMQIIOXIQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It was first synthesized in 2010 by scientists at Corvus Pharmaceuticals, and has since been the subject of extensive scientific research.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

The compound N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride has been explored for its utility in microwave-assisted synthesis of various pyrimidine derivatives. These derivatives demonstrate significant antibacterial activity against a range of pathogens. The compound has been instrumental in the synthesis of complex molecular structures like thiazolidinones, which have shown appreciable yields and established their potential in antimicrobial treatments (Merugu et al., 2010).

Antimicrobial Properties of Tricyclic Compounds

The compound plays a role in the synthesis of novel tricyclic compounds, specifically Tetrahydropyrido[4’,3’:4,5]Thieno[2,3-D]Pyrimidines. These compounds, derived from N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride, have been tested for their antimicrobial properties against a variety of bacterial and fungal species. The results indicate that these novel compounds exhibit significant antibacterial and antifungal activities, highlighting the potential of this compound in the development of new antimicrobial agents (Mittal et al., 2011).

5-HT1A Partial Agonists in Pharmacological Research

This compound has also been identified as a novel 5-HT(1A) agonist, showcasing moderate potency in binding and functional assays related to the serotonin receptor. This highlights its potential in pharmacological research, particularly in the context of nervous system disorders, where 5-HT(1A) receptors are a key focus (Dounay et al., 2009).

Heterocyclic Synthesis and Structural Diversity

The compound contributes to the synthesis of a broad range of heterocyclic compounds. It's involved in reactions leading to the creation of novel N-cycloalkanes, morpholine, piperazines, and pyrimidine derivatives. This versatility in forming different heterocyclic structures underlines the compound's significant role in the field of organic chemistry and drug development, where these structures are foundational (Ho & Suen, 2013).

Safety and Hazards

According to a safety data sheet, this compound is classified as having acute toxicity, oral (Category 4), H302 . This suggests that it may be harmful if swallowed.

properties

IUPAC Name

N-cyclopropyl-6-[3-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5.ClH/c1-14-11-3-2-6-18(8-11)13-7-12(15-9-16-13)17-10-4-5-10;/h7,9-11,14H,2-6,8H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOUMQIIOXIQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C2=NC=NC(=C2)NC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.